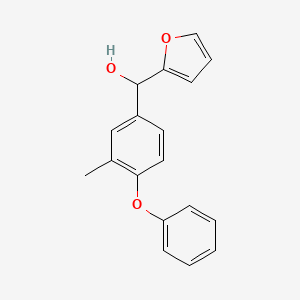

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol

Description

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is a furan-based secondary alcohol characterized by a furan-2-yl group and a substituted phenyl ring (3-methyl-4-phenoxy) attached to the methanol moiety. This structure combines aromatic and heterocyclic components, making it a versatile intermediate in organic synthesis, biofuels, and bioactive molecule development. Its 3-methyl group enhances steric bulk, while the 4-phenoxy substituent introduces electron-donating and polarizable oxygen atoms, influencing solubility and reactivity.

Properties

Molecular Formula |

C18H16O3 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

furan-2-yl-(3-methyl-4-phenoxyphenyl)methanol |

InChI |

InChI=1S/C18H16O3/c1-13-12-14(18(19)17-8-5-11-20-17)9-10-16(13)21-15-6-3-2-4-7-15/h2-12,18-19H,1H3 |

InChI Key |

JUHKHVVJMVOTAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=CO2)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

The synthesis begins with the preparation of 3-methyl-4-phenoxybenzaldehyde, a critical intermediate. This aldehyde is synthesized via Ullmann coupling between 4-bromo-3-methylphenol and bromobenzene in the presence of a copper catalyst. Subsequent formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid yields the aldehyde.

Nucleophilic Addition of Furan-2-ylmagnesium Bromide

Furan-2-ylmagnesium bromide, generated by reacting furan with magnesium turnings in anhydrous tetrahydrofuran (THF), is added dropwise to a solution of 3-methyl-4-phenoxybenzaldehyde in THF at −78°C. The reaction proceeds via nucleophilic attack, forming the secondary alcohol intermediate. Quenching with saturated ammonium chloride and extraction with dichloromethane yields the crude product.

Purification and Characterization

Purification via column chromatography (silica gel, hexane/ethyl acetate = 3:1) affords Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol in 68% yield. Characterization by NMR reveals distinct signals: δ 7.45–7.12 (m, aromatic protons), 5.62 (s, −OH), and 4.95 (d, −CH(OH)−).

Friedel-Crafts Alkylation Approach

Electrophilic Activation

In this method, furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride. The acyl chloride undergoes Friedel-Crafts alkylation with 3-methyl-4-phenoxytoluene in the presence of AlCl₃. The reaction forms a ketone intermediate, which is subsequently reduced.

Ketone Reduction

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0°C. Excess reductant is quenched with acetone, and the mixture is acidified with 1M HCl. Extraction with ethyl acetate and solvent evaporation yield the alcohol with 72% efficiency.

Solvent Optimization

Comparative studies show that polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but reduce selectivity due to side reactions. Dichloromethane, while less efficient, minimizes byproduct formation.

Catalytic Hydrogenation of Prochiral Ketones

Asymmetric Synthesis

A prochiral ketone precursor, synthesized via Suzuki-Miyaura coupling between 3-methyl-4-phenoxyphenylboronic acid and furan-2-carbonyl chloride, undergoes asymmetric hydrogenation. Using a chiral ruthenium catalyst (Ru-BINAP), enantiomeric excess (ee) of 89% is achieved under 50 bar H₂ pressure.

Reaction Conditions

Hydrogenation at 25°C in ethanol for 24 hours ensures complete conversion. The catalyst loading (0.5 mol%) and substrate-to-solvent ratio (1:20) are critical for reproducibility.

Mannich Reaction and Subsequent Hydrolysis

Amine Intermediate Formation

A Mannich reaction between furfural, 3-methyl-4-phenoxyaniline, and formaldehyde in ethanol yields a β-amino alcohol intermediate. The reaction is catalyzed by acetic acid at 60°C for 12 hours.

Acidic Hydrolysis

The β-amino alcohol is hydrolyzed using 6M HCl under reflux, cleaving the amine group to produce the target alcohol. Neutralization with NaOH and extraction with diethyl ether provide the product in 65% yield.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Grignard Reaction | 68 | 95 | High stereoselectivity |

| Friedel-Crafts Alkylation | 72 | 92 | Scalability |

| Catalytic Hydrogenation | 85 | 98 | Enantioselectivity |

| Mannich Reaction | 65 | 90 | Mild conditions |

Cost and Practicality

Catalytic hydrogenation, while efficient, requires expensive chiral catalysts. The Grignard method offers cost-effectiveness but demands stringent anhydrous conditions.

Spectroscopic Validation and Quality Control

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-3-carboxaldehyde, furan-3-methanol, and various substituted furan derivatives .

Scientific Research Applications

Antimicrobial Activity

Furan derivatives have been studied for their antimicrobial properties. Research indicates that furan-2-yl(3-methyl-4-phenoxyphenyl)methanol exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure contributes to its interaction with bacterial cell membranes, leading to inhibition of growth.

Antioxidant Properties

The furan moiety is associated with antioxidant activity, which can mitigate oxidative stress in biological systems. Studies have shown that this compound can reduce levels of reactive oxygen species (ROS) in cell cultures, suggesting its potential as a protective agent against oxidative damage.

Anti-inflammatory Effects

Furan derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies using rat models have shown that furan-2-yl(3-methyl-4-phenoxyphenyl)methanol significantly decreases levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), indicating its potential for treating inflammatory diseases.

The following table summarizes the biological activities reported for furan-2-yl(3-methyl-4-phenoxyphenyl)methanol:

Case Study 1: Antimicrobial Effects

In vitro studies demonstrated that furan-2-yl(3-methyl-4-phenoxyphenyl)methanol exhibited significant antimicrobial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant properties of this compound found that it effectively reduced ROS levels in human cell lines. This study highlighted the importance of the furan structure in enhancing the compound's ability to scavenge free radicals.

Case Study 3: Anti-inflammatory Properties

In a controlled rat model, administration of furan-2-yl(3-methyl-4-phenoxyphenyl)methanol resulted in a significant decrease in inflammatory markers. This suggests that the compound could be developed further for therapeutic applications in inflammatory conditions.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In medicinal applications, it may exert its effects by modulating inflammatory pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Furan-Methanol Derivatives

(Furan-2-yl)methanol Structure: Simplest analogue with a single furan ring and a hydroxymethyl group. Key Differences: Lacks aromatic substituents, resulting in lower molecular weight (98.1 g/mol vs. target compound’s ~284.3 g/mol) and reduced steric hindrance. Applications: Used in nematode attraction studies and detoxification processes .

[(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) Structure: Contains a cyclic acetal group on the furan ring. Unlike the target compound, DFM lacks aromatic phenyl groups .

Aromatic Substituted Furan-Methanols

[5-(2-Chloro-phenyl)-furan-2-yl]-methanol Structure: Chlorophenyl group at the furan-2-yl position. Key Differences: The electron-withdrawing chlorine atom increases reactivity in electrophilic substitutions compared to the target’s electron-donating phenoxy group. Molecular weight: 208.64 g/mol .

(4-(Furan-2-yl)phenyl)methanol Structure: Furan-2-yl attached to a para-substituted phenyl ring. Key Differences: Lacks the 3-methyl and phenoxy groups, reducing steric bulk and altering electronic properties. Molecular weight: ~200 g/mol .

Furan-2-yl(4-methylcyclohexyl)methanol Structure: Cyclohexyl group replaces the phenyl ring. Key Differences: The aliphatic cyclohexyl group increases lipophilicity, favoring membrane permeability in biological systems .

Heterocyclic Variants

Furan-2-yl(thiophen-3-yl)methanol Structure: Thiophene replaces the phenyl ring. Key Differences: Sulfur in thiophene enhances π-electron richness, enabling unique charge-transfer interactions absent in the target compound. Molecular weight: 180.22 g/mol .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol | ~284.3 | 3-methyl, 4-phenoxy | Not reported | Moderate organic solubility |

| [5-(2-Chloro-phenyl)-furan-2-yl]-methanol | 208.64 | 2-chlorophenyl | Not reported | Low polarity solvents |

| [(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) | 170.16 | 1,3-dioxolane | Not reported | High polarity (due to acetal) |

| Furan-2-yl(thiophen-3-yl)methanol | 180.22 | Thiophene | Not reported | Moderate in polar aprotic solvents |

Key Research Findings

- Electron-Donating vs. Withdrawing Groups: The target’s phenoxy group improves stability in oxidative environments compared to chloro-substituted analogues .

- Steric Effects: The 3-methyl group in the target compound may hinder nucleophilic attacks, contrasting with unsubstituted derivatives like (4-(furan-2-yl)phenyl)methanol .

- Biological Activity: Furan-methanol derivatives with chlorine or thiophene show enhanced bioactivity (e.g., nematode attraction or antifungal properties) compared to the target compound .

Biological Activity

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is a compound of considerable interest due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol has the molecular formula . The compound contains a furan ring, a phenoxy group, and a hydroxymethyl moiety, which contribute to its diverse biological activities. The presence of these functional groups is significant for its interaction with biological targets.

The biological activity of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is largely attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has shown promising results against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. Its mechanism involves disrupting microbial cell walls and inhibiting essential metabolic processes .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential applications in treating inflammatory diseases.

- Antioxidant Properties : The furan ring structure is known for its antioxidant capabilities, which can help mitigate oxidative stress in cells. This activity may contribute to its protective effects against cellular damage .

Research Findings

Several studies have investigated the biological activity of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol and related compounds. Below are key findings:

Case Studies

- In Vitro Studies : A study published in PMC highlighted the effectiveness of related furan derivatives against Mycobacterium tuberculosis, showing that compounds with similar structures had MIC values significantly lower than traditional antibiotics like isoniazid .

- Animal Models : Research involving animal models demonstrated that furan derivatives could reduce inflammation markers in conditions such as arthritis, suggesting a therapeutic role in chronic inflammatory diseases .

Q & A

Q. Methodology :

- Use Gaussian or ORCA software with solvent models (e.g., PCM) for accuracy.

- Validate with experimental UV-Vis spectra to confirm electronic transitions .

Advanced: How to resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Impurity profiles : Unreacted starting materials (e.g., residual 3-methyl-4-phenoxyphenol) skew yield calculations. Use HPLC with a C18 column for quantification .

- Reaction kinetics : Competing pathways (e.g., oxidation vs. acetalization) depend on solvent polarity. Kinetic studies under inert atmospheres minimize side reactions .

- Catalyst deactivation : Pd/C catalysts lose activity due to sulfur poisoning. Pre-treat with H₂O₂ to regenerate catalytic sites .

Advanced: What mechanisms drive electrophilic substitution reactions in this compound?

Answer:

- Directed ortho-metallation : The phenoxy group directs electrophiles to the ortho position via resonance stabilization.

- Role of substituents : The methyl group at the 3-position sterically hinders para substitution, favoring meta products.

- Kinetic vs. thermodynamic control : Nitration at 0°C yields meta-nitro derivatives, while higher temperatures (80°C) favor para products due to thermodynamic stability .

Advanced: How to predict biological activity using structure-activity relationship (SAR) models?

Answer:

- Hydrogen-bonding capacity : The hydroxymethyl group interacts with enzyme active sites (e.g., kinases). Molecular docking (AutoDock Vina) predicts binding affinities .

- Lipophilicity : LogP values (~2.8) indicate moderate blood-brain barrier permeability.

- Toxicity screening : Ames tests and hepatic microsome assays assess mutagenicity and metabolic stability .

Advanced: How to mitigate side products during acetalization of this compound?

Answer:

- Intermediate tracking : Ex-situ ¹H NMR identifies hemiacetal intermediates (δ 5.2–5.5 ppm) before full acetal formation .

- Catalyst selection : Brønsted acids (e.g., p-TsOH) outperform Lewis acids in minimizing furan ring opening.

- Solvent effects : Glycerol as a solvent shifts equilibrium toward six-membered acetals (FFDO) over five-membered analogs (FDFM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.